1-[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydro-1H-indole
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Overview
Description
1-[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydro-1H-indole is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrazole ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydro-1H-indole typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 4-chlorobenzohydrazide with cyanogen bromide under basic conditions.
Synthesis of the pyrazole ring: The oxadiazole intermediate is then reacted with acetylacetone in the presence of a base to form the pyrazole ring.
Sulfonylation: The pyrazole derivative is sulfonylated using sulfonyl chloride to introduce the sulfonyl group.
Formation of the indole moiety: Finally, the sulfonylated pyrazole is reacted with 2,3-dihydroindole under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
1-[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydro-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antileishmanial and antimalarial agent.
Biological Research: It is used to investigate the mechanisms of action of various biological pathways and to develop new therapeutic agents.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes and ultimately cell death . The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-4-benzoyl-3-methyl-1H-pyrazol-5-amine: This compound shares the pyrazole and chlorophenyl groups but lacks the oxadiazole and indole moieties.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound features a pyrazole ring and a sulfonamide group but differs in its substituents and overall structure.
Uniqueness
1-[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydro-1H-indole is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H20ClN5O3S |
---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[[4-(2,3-dihydroindol-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H20ClN5O3S/c1-14-21(32(29,30)28-12-11-16-5-3-4-6-19(16)28)15(2)27(25-14)13-20-24-22(26-31-20)17-7-9-18(23)10-8-17/h3-10H,11-13H2,1-2H3 |
InChI Key |
ISYBTUWTPNEYRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=NC(=NO2)C3=CC=C(C=C3)Cl)C)S(=O)(=O)N4CCC5=CC=CC=C54 |
Origin of Product |
United States |
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